Neurokinin B

Vue d'ensemble

Description

La neurokinine B est un neuropeptide tachykinine qui joue un rôle crucial dans la régulation des fonctions physiologiques et des processus physiopathologiques dans les systèmes nerveux central et périphérique. C'est un peptide amyloïde liant le cuivre qui a été impliqué dans diverses maladies neurodégénératives en raison de son interaction avec les ions cuivre .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La formation d'un complexe neurokinine B-cuivre dans une stoechiométrie de 1:1 a été confirmée par spectrométrie de masse. L'auto-assemblage de la neurokinine B et de ses espèces mutantes peut être étudié en utilisant l'essai de fluorescence de la thioflavine T et la microscopie à force atomique. Le potentiel redox du complexe neurokinine B-cuivre est déterminé à 0,77 V par rapport à Ag/AgCl .

Méthodes de production industrielle

Les méthodes de production industrielle de la neurokinine B ne sont pas bien documentées, mais le peptide peut être synthétisé en utilisant des techniques standard de synthèse peptidique en phase solide. Cela implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante, suivi de la purification et de la caractérisation en utilisant la chromatographie liquide haute performance et la spectrométrie de masse.

Analyse Des Réactions Chimiques

Types de réactions

La neurokinine B subit divers types de réactions chimiques, notamment :

Réduction : La réduction des complexes neurokinine B-cuivre peut être étudiée en utilisant la voltammétrie cyclique.

Réactifs et conditions courants

Réduction : La voltammétrie cyclique est utilisée pour étudier la réduction des complexes neurokinine B-cuivre.

Substitution : Les analogues d'acides aminés et les techniques de mutagenèse sont utilisés pour étudier les réactions de substitution.

Principaux produits formés

Les principaux produits formés par l'oxydation de la neurokinine B comprennent les espèces réactives de l'oxygène, qui peuvent entraîner des dommages cellulaires et une neurodégénérescence . La réduction des complexes neurokinine B-cuivre entraîne la formation d'ions cuivre réduits et de neurokinine B .

Applications de la recherche scientifique

La neurokinine B a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

La neurokinine B exerce ses effets en se liant au récepteur de la neurokinine 3, un récepteur tachykinine essentiel pour l'axe hypothalamo-hypophyso-gonadique. La liaison de la neurokinine B au récepteur de la neurokinine 3 active une cascade de signalisation qui régule la libération de l'hormone de libération des gonadotrophines . Cette interaction est cruciale pour la régulation des fonctions reproductives et le maintien de l'homéostasie dans le système nerveux central .

Applications De Recherche Scientifique

Neurokinin B has a wide range of scientific research applications, including:

Mécanisme D'action

Neurokinin B exerts its effects by binding to the neurokinin 3 receptor, a tachykinin receptor essential for the hypothalamic-pituitary-gonadal axis. The binding of this compound to the neurokinin 3 receptor activates a signaling cascade that regulates the release of gonadotropin-releasing hormone . This interaction is crucial for the regulation of reproductive functions and the maintenance of homeostasis in the central nervous system .

Comparaison Avec Des Composés Similaires

Composés similaires

Neurokinine A : Un neuropeptide tachykinine qui se lie au récepteur de la neurokinine 2 et est impliqué dans la contraction des muscles lisses et la vasodilatation.

Unicité

La neurokinine B est unique en sa capacité à se lier au récepteur de la neurokinine 3 et à réguler la libération de l'hormone de libération des gonadotrophines. Cela en fait un acteur essentiel dans la régulation des fonctions reproductives et le maintien de l'homéostasie dans le système nerveux central .

Activité Biologique

Neurokinin B (NKB) is a neuropeptide belonging to the tachykinin family, primarily known for its role in the regulation of reproductive functions through its action on the hypothalamic-pituitary-gonadal (HPG) axis. This article provides a comprehensive overview of the biological activity of NKB, including its mechanisms of action, physiological effects, and potential therapeutic applications.

NKB exerts its biological effects primarily through the neurokinin-3 receptor (NK3R), which is highly expressed in specific neuronal populations within the hypothalamus. The interaction between NKB and NK3R is crucial for the regulation of gonadotropin-releasing hormone (GnRH) secretion, which in turn influences reproductive hormone release from the pituitary gland.

KNDy Neurons

NKB is co-expressed with kisspeptin and dynorphin in neurons known as KNDy neurons located in the arcuate nucleus of the hypothalamus. These neurons function as the GnRH pulse generator, facilitating pulsatile GnRH release essential for normal reproductive function. NKB stimulates these neurons, while dynorphin inhibits them, creating a balance that regulates hormone release effectively .

Physiological Effects

The physiological effects of NKB are diverse and include:

- Regulation of Reproductive Hormones : NKB plays a significant role in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Studies have shown that NKB administration can increase LH and FSH mRNA levels in various animal models .

- Influence on Gonadotropin Secretion : In animal studies, NKB has been shown to suppress GnRH pulse generator frequency through opioid receptor pathways, indicating a complex interaction between different neuropeptides in regulating reproductive hormone secretion .

- Sexual Dimorphism : Research indicates that NKB-expressing neurons exhibit sexual dimorphism, with a higher density observed in females. This difference is thought to be influenced by prenatal testosterone exposure .

Case Studies

- Clinical Studies on NKB Administration : A clinical study investigated the effects of NKB administration on reproductive hormone secretion in healthy volunteers. The results indicated no significant changes in hormone levels, suggesting a more complex role for NKB in human reproduction than previously understood .

- Animal Models : In ovariectomized rat models, intracerebroventricular injections of NKB resulted in increased LH levels, demonstrating its direct effect on gonadotropin release . Furthermore, studies involving tilapia have highlighted the evolutionary conservation of NKB's role in reproductive regulation across species .

Research Findings

Recent studies have elucidated several key findings regarding NKB:

- Inhibitory Effects on GnRH Pulse Generator : NKB has been shown to inhibit the frequency of GnRH pulses via opioid receptor mechanisms, indicating its potential role in controlling reproductive cycles .

- Therapeutic Potential : The emerging understanding of NKB's role in reproductive health opens avenues for therapeutic interventions targeting NK3R for conditions like hypogonadism and other reproductive disorders .

Data Table: Summary of Key Findings on this compound

Propriétés

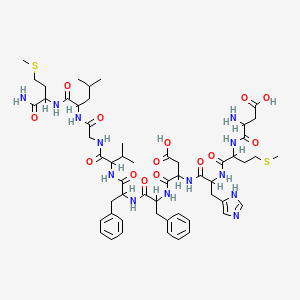

IUPAC Name |

3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H79N13O14S2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXYSAFTNPANFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H79N13O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1210.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86933-75-7 | |

| Record name | Neurokinin K | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.